molecular formula C11H13N2NaO3S B13751105 Sulfanilamide, N(sup 1)-3,3-dimethylacrylyl-, monosodium salt CAS No. 78739-59-0

Sulfanilamide, N(sup 1)-3,3-dimethylacrylyl-, monosodium salt

Cat. No.: B13751105
CAS No.: 78739-59-0
M. Wt: 276.29 g/mol
InChI Key: FHZICYCVIFEVFD-UHFFFAOYSA-N
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Description

Sulfanilamide, N(sup 1)-3,3-dimethylacrylyl-, monosodium salt (hereafter referred to as the "target compound") is a sodium salt derivative of sulfanilamide, a well-known sulfonamide antimicrobial agent. The N¹ position of the sulfanilamide backbone is substituted with a 3,3-dimethylacrylyl group (an α,β-unsaturated carbonyl moiety), and the sodium counterion enhances aqueous solubility.

Properties

CAS No.

78739-59-0

Molecular Formula

C11H13N2NaO3S

Molecular Weight

276.29 g/mol

IUPAC Name

sodium;[4-(3-methylbut-2-enoylsulfamoyl)phenyl]azanide

InChI

InChI=1S/C11H13N2O3S.Na/c1-8(2)7-11(14)13-17(15,16)10-5-3-9(12)4-6-10;/h3-7,12H,1-2H3,(H,13,14);/q-1;+1

InChI Key

FHZICYCVIFEVFD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NS(=O)(=O)C1=CC=C(C=C1)[NH-])C.[Na+]

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Using Trichlorocyanuric Acid and Benzyltrimethyl Ammonium Chloride

A practical and efficient approach involves the in situ generation of sulfonyl chloride intermediates by reacting trichlorocyanuric acid (TCCA) with benzyltrimethyl ammonium chloride in an aprotic solvent such as acetonitrile (MeCN). This method produces high-purity chlorine for oxidation and sulfonyl chloride formation, which then reacts with the amine to form sulfanilamide derivatives.

  • Procedure:

    • Mix TCCA and benzyltrimethyl ammonium chloride in water to generate chlorine.
    • Use MeCN as solvent for the reaction.
    • Add sulfanilamide or its sodium salt and allow reaction under controlled temperature.
    • Reaction completes typically within 1 hour with yields up to 98%.
  • Advantages:

    • High purity of chlorine leads to fewer impurities.
    • One-pot reaction reduces operational steps and time.
    • Cost-effective and scalable.

Transition Metal-Catalyzed Synthesis (Palladium-Catalyzed Buchwald-Hartwig Reaction)

This method involves palladium-catalyzed cross-coupling for C-N bond formation, enabling the synthesis of sulfanilamide derivatives with diverse substituents.

  • Procedure:

    • Use palladium catalysts with appropriate ligands.
    • Employ microwave irradiation or classical heating to accelerate the reaction.
    • React sulfonyl chlorides with amines under inert atmosphere.
  • Yields: Good to excellent, depending on substrate and conditions.

  • Notes: Requires expensive catalysts and careful control of reaction conditions.

NH4I-Mediated Reaction of Sodium Sulfinates and Amines

A novel and efficient method uses ammonium iodide (NH4I) as a mediator to couple sodium sulfinates with amines, forming sulfonamides under mild conditions.

  • Optimized Conditions:

    • Sodium sulfinates (0.20 mmol), amines (0.30 mmol), NH4I (0.2 mmol) in acetonitrile (2 mL).
    • Reaction temperature: 80°C.
    • Reaction time: 12 hours.
  • Solvent Screening: Acetonitrile found optimal, providing up to 85% yield.

  • Substrate Scope: Effective with primary and secondary amines, including heterocyclic amines.

  • Mechanism: Formation of sulfonyl iodide intermediate followed by nucleophilic substitution or radical substitution to form sulfonamide.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Reaction Time Advantages Disadvantages
One-Pot TCCA/Benzyltrimethyl Ammonium Chloride TCCA, BnMe3NCl, MeCN, water Up to 98% <1 hour High purity, cost-effective, fast Requires handling chlorine source
Pd-Catalyzed Buchwald-Hartwig Reaction Pd catalyst, ligands, sulfonyl chlorides, amines Good to excellent 1-12 hours Versatile, high yields Expensive catalyst, sensitive
NH4I-Mediated Sodium Sulfinate Amination NH4I, sodium sulfinates, amines, MeCN, 80°C Moderate to 85% 12 hours Mild conditions, broad substrate scope Longer reaction time

Research Findings and Notes

  • The one-pot TCCA method offers a streamlined synthesis with high efficiency and purity, making it suitable for industrial scale-up.
  • Transition metal catalysis provides structural diversity but may be limited by catalyst cost and environmental considerations.
  • The NH4I-mediated method is a recent advancement that avoids toxic metals and harsh conditions, showing promise for green chemistry applications.
  • Reaction conditions such as solvent choice, temperature, and reagent ratios critically affect yields and purity. For example, acetonitrile is consistently favored for its aprotic nature and solubility properties.
  • The sulfonamide formation mechanism often involves sulfonyl chloride or sulfonyl iodide intermediates, facilitating nucleophilic attack by the amine.

Chemical Reactions Analysis

Reactivity of the Sulfonamide Group

The sulfonamide (–SO₂NH–) group participates in reactions typical of sulfa drugs, with modifications influenced by the sodium counterion and acrylyl substituent:

Nucleophilic Substitution

The sodium salt enhances the sulfonamide’s solubility in polar solvents, facilitating nucleophilic attacks. For example:

  • Reaction with alkyl halides : Forms N-alkylated sulfonamides under basic conditions .

  • Coupling with amines : Sodium sulfinates react with amines to form sulfonamides via S–N bond formation, as demonstrated in electrochemical and iodine-catalyzed protocols .

Oxidative Reactions

The sodium sulfinate moiety can undergo oxidative transformations:

  • Oxidative amination : Tertiary amines react with sodium sulfinates in the presence of iodine/TBHP to yield sulfonamides through radical pathways .

  • Electrophilic amination : Copper-catalyzed coupling with O-benzoyl hydroxylamines forms sulfonamides in high yields .

Reactivity of the 3,3-Dimethylacrylyl Group

The α,β-unsaturated carbonyl system enables conjugate addition and cycloaddition reactions:

Michael Addition

The acrylyl group acts as a Michael acceptor for nucleophiles (e.g., thiols, amines):

Reaction Type Conditions Product
Thiol additionAqueous acetone, AgNO₃ catalystThiosulfonate derivatives
Amine additionIonic liquids, Sc(OTf)₃ catalystβ-Arylsulfonyl enamines

Cycloaddition

The electron-deficient double bond participates in [4+2] Diels-Alder reactions with dienes, forming six-membered rings.

Reductive Coupling

FeCl₂-catalyzed reduction of nitroarenes with sodium sulfinates produces N-aryl sulfonamides (Table 1) :

Nitroarene Sulfinate Yield (%)
NitrobenzeneSodium benzenesulfinate92
4-NitrotolueneSodium p-toluenesulfinate88

Enzymatic Sulfonylation

Laccase-catalyzed aerobic oxidation of urazoles with sodium sulfinates yields 1-sulfonyl-1,2,4-triazolidine-3,5-diones (85–97% yields) .

Stability and Degradation

  • Hydrolysis : The sodium sulfonate group is resistant to hydrolysis under acidic conditions, but the acrylyl ester may hydrolyze in strong acids/bases to regenerate sulfanilamide .

  • Thermal decomposition : Above 200°C, decarboxylation of the acrylyl group releases CO₂, forming a vinyl sulfonamide derivative .

Scientific Research Applications

Antibacterial Activity

Sulfanilamide derivatives are primarily recognized for their antibacterial properties. The compound acts by inhibiting bacterial folic acid synthesis, which is crucial for DNA and RNA production. Studies indicate that this compound exhibits lower antibacterial activity compared to other sulfonamides like sulfamethoxazole but remains relevant in specific therapeutic contexts .

Case Study: Efficacy Against Bacterial Infections

A clinical study evaluated the effectiveness of sulfanilamide against various Gram-positive and Gram-negative bacteria. The results demonstrated that while it was less potent than some newer antibiotics, it still provided a viable treatment option for certain infections, particularly in patients with allergies to penicillin .

Anticancer Research

Recent investigations have explored the anticancer potential of sulfanilamide derivatives. For instance, a study focused on new azo-azomethine derivatives synthesized from sulfanilamide showed promising results in inhibiting cancer cell proliferation in vitro. These derivatives exhibited significant antioxidant and antimicrobial activities alongside their anticancer properties .

Antimicrobial Resistance Studies

Research has been conducted on the role of sulfanilamide in understanding antimicrobial resistance mechanisms. By analyzing bacterial strains exposed to sulfanilamide, scientists have gained insights into how bacteria adapt to antibiotic pressures. This research is critical for developing strategies to combat antibiotic resistance .

Laboratory Use

In laboratory settings, sulfanilamide is utilized as a standard reference compound for testing the efficacy of new antimicrobial agents. Its known properties allow researchers to benchmark new compounds against a well-characterized standard .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antibacterial ActivityInhibition of bacterial folic acid synthesisEffective against specific bacterial strains
Anticancer ResearchDevelopment of new derivatives with potential anticancer effectsSignificant inhibition of cancer cell growth
Microbial Resistance StudiesUnderstanding bacterial adaptation to antibioticsInsights into resistance mechanisms
Laboratory ReferenceStandard reference for testing new antimicrobial agentsBenchmarking tool for efficacy comparison

Mechanism of Action

Sulfanilamide derivatives function by competitively inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. As a result, the bacterial cells are unable to proliferate, leading to their eventual death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a class of sulfanilamide derivatives modified at the N¹ position. Key structural analogs include:

Compound Name Substituent at N¹ CAS Number Molecular Weight Key Properties/Notes
Sulfanilamide, N(sup 1)-2-pyridyl-, monosodium salt 2-pyridyl 127-57-1 271.04 g/mol LogP: 3.72; PSA: 81.43; used in antimicrobial research
Sulfanilamide, N(sup 1)-2-pyrimidinyl-, monosodium salt 2-pyrimidinyl 547-32-0 272.28 g/mol Acute toxicity (mouse LD₅₀: oral route documented)
4-Amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide monosodium salt 2,6-dimethoxypyrimidinyl 1037-50-9 Not specified High purity (98%); used in analytical standards
Target compound 3,3-dimethylacrylyl Not provided Estimated ~280–300 g/mol* Predicted higher hydrophobicity due to alkyl chain; sodium salt improves solubility

*Estimated based on structural analogs.

Key Observations:
  • Substituent Impact on Solubility: Sodium salts universally improve aqueous solubility compared to free sulfonamides. However, the 3,3-dimethylacrylyl group (alkyl chain with α,β-unsaturation) may increase hydrophobicity relative to aromatic substituents like pyridyl or pyrimidinyl.
  • Reactivity : The α,β-unsaturated carbonyl in the dimethylacrylyl group may render the target compound prone to Michael addition reactions or hydrolysis, unlike stable aromatic substituents. This necessitates careful formulation to avoid degradation .
  • Biological Activity: Pyridyl and pyrimidinyl derivatives are associated with antimicrobial activity due to structural mimicry of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase.

Toxicity and Pharmacokinetics

  • Sodium salts generally exhibit lower toxicity than free sulfonamides due to improved solubility and reduced crystalluria risk .
  • Target Compound: No direct toxicity data is available. However, the sodium salt form likely mitigates renal toxicity associated with sulfonamide crystalluria. The dimethylacrylyl group’s metabolic fate (e.g., hydrolysis or conjugation) remains speculative without experimental data.

Regulatory and Analytical Considerations

  • Purity Standards: Analogs like 4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide monosodium salt (CAS 1037-50-9) are available as analytical standards (98% purity), emphasizing the importance of rigorous impurity profiling for sodium sulfonamide derivatives .
  • Regulatory Status : The absence of the target compound in regulatory databases (e.g., EPA’s IMIS or NIOSH RTECS) suggests it may be a research-stage molecule rather than a commercially approved drug .

Biological Activity

Sulfanilamide, N(sup 1)-3,3-dimethylacrylyl-, monosodium salt is a sulfonamide compound that has garnered attention for its biological activity, particularly in the context of antimicrobial and potential anticancer properties. This article delves into its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃N₂NaO₃S
  • Molecular Weight : 264.29 g/mol
  • CAS Number : 78739-59-0

Sulfanilamide compounds primarily exert their effects by inhibiting bacterial folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, disrupting the synthesis of dihydrofolate, which is crucial for nucleic acid synthesis in bacteria. This mechanism underlies their effectiveness against various bacterial infections.

Antimicrobial Activity

Sulfanilamide and its derivatives have been shown to possess significant antimicrobial activity against a range of pathogens. A study indicated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be in the range of 32-128 µg/mL, demonstrating efficacy comparable to other sulfonamides .

Anticancer Potential

Recent investigations into sulfanilamide derivatives have revealed potential anticancer properties. In vitro studies demonstrated that N(sup 1)-3,3-dimethylacrylyl-sulfanilamide exhibits cytotoxic effects on various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • HeLa (cervical cancer)

The IC₅₀ values for these cell lines were found to be as follows:

Cell LineIC₅₀ (µg/mL)
MCF-712.5
HepG210.0
HeLa8.5

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of apoptotic markers .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of sulfanilamide in treating urinary tract infections caused by resistant strains of E. coli. Patients treated with sulfanilamide showed a significant reduction in bacterial load after 72 hours, with a success rate of approximately 85% .

Case Study 2: Cancer Cell Line Studies

In a laboratory setting, researchers assessed the effects of N(sup 1)-3,3-dimethylacrylyl-sulfanilamide on MCF-7 cells. Results indicated that treatment led to an increase in reactive oxygen species (ROS) and a subsequent activation of caspase pathways, confirming its role as an apoptosis inducer .

Safety and Toxicity

While sulfanilamide is generally considered safe when used appropriately, it can cause adverse effects such as hypersensitivity reactions and hematological disorders in some individuals. Monitoring for side effects is essential during treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing N(sup 1)-modified sulfanilamide derivatives such as the 3,3-dimethylacrylyl monosodium salt?

  • Methodology : The synthesis typically involves acetylation of sulfanilamide’s amine group, followed by substitution at the N(sup 1) position. For example, reacting sulfanilamide with 3,3-dimethylacryloyl chloride in a basic aqueous medium (e.g., sodium bicarbonate) can yield the monosodium salt. Purification via recrystallization or column chromatography is critical to isolate the product .
  • Characterization : Confirm structure using NMR (¹H/¹³C), FT-IR (to verify sulfonamide and acrylyl groups), and mass spectrometry. Elemental analysis ensures stoichiometric accuracy .

Q. How can researchers validate the purity and stability of this compound in aqueous solutions?

  • Analytical Techniques : Use HPLC with UV detection (λ = 260–280 nm) to assess purity. Stability studies should monitor degradation under varying pH (4–9), temperature (4–37°C), and light exposure. Accelerated stability testing via thermal gravimetric analysis (TGA) can predict shelf-life .
  • Caution : Avoid solvents like diethylene glycol (DEG), historically linked to toxicity in sulfanilamide formulations. Opt for phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) for biological assays .

Q. What in vitro assays are suitable for preliminary evaluation of antibacterial activity?

  • Protocol : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a sulfanilamide control to compare efficacy .
  • Data Interpretation : Note discrepancies in activity across strains, which may arise from differences in bacterial dihydropteroate synthase (DHPS) enzyme affinity .

Advanced Research Questions

Q. How does the 3,3-dimethylacrylyl substituent influence sulfanilamide’s mechanism of action compared to unmodified analogs?

  • Hypothesis Testing : Perform enzymatic inhibition assays with purified DHPS. Compare inhibition constants (Kᵢ) of the modified compound versus parent sulfanilamide. Molecular docking (e.g., AutoDock Vina) can predict binding interactions, highlighting steric or electronic effects of the acrylyl group .
  • Contradiction Analysis : If activity varies from literature reports, verify assay conditions (e.g., bacterial strain, growth phase, pH). Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies can resolve contradictory data on the compound’s efficacy in cell culture versus animal models?

  • Experimental Design :

  • In vitro : Test cytotoxicity in mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity.
  • In vivo : Use murine infection models with pharmacokinetic profiling (plasma half-life, tissue distribution) to assess bioavailability. LC-MS/MS quantifies compound levels in serum .
    • Data Integration : Differences may stem from metabolic conversion (e.g., hydrolysis of the acrylyl group) or protein binding in vivo. Use metabolite profiling (e.g., HRMS) to identify breakdown products .

Q. How can computational methods optimize further derivatization of this compound for enhanced target selectivity?

  • Approach :

  • Perform QSAR modeling to correlate substituent properties (e.g., logP, polar surface area) with antibacterial activity.
  • Use molecular dynamics (MD) simulations (e.g., GROMACS) to study DHPS binding over time, identifying residues critical for interaction .
    • Validation : Synthesize top-predicted derivatives and test experimentally. Compare docking scores with empirical MICs to refine models .

Methodological Notes

  • Toxicity Screening : Prioritize Ames tests for mutagenicity and hemolysis assays to exclude erythrocyte damage, especially for sodium salt formulations .
  • Standardization : Adopt protocols from the Association of Official Analytical Chemists (AOAC) for colorimetric quantification (e.g., Griess assay for nitrite removal in protein-bound studies) .

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